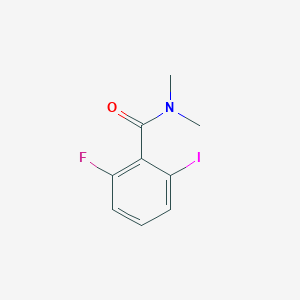
2-fluoro-6-iodo-N,N-dimethylbenzamide
概要
説明
2-Fluoro-6-iodo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the second position and an iodine atom at the sixth position on the benzene ring, along with a dimethylamino group attached to the amide functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-iodo-N,N-dimethylbenzamide typically involves a multi-step process:
-
Halogenation: : The introduction of the fluorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using fluorine gas or a fluorinating agent such as N-fluorobenzenesulfonimide, while iodination can be performed using iodine or an iodine-containing reagent like iodine monochloride.
-
Amidation: : The formation of the amide bond involves the reaction of a suitable benzoyl chloride derivative with dimethylamine. This step can be facilitated by using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Fluoro-6-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The iodine atom can participate in coupling reactions such as the Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with bases like potassium carbonate and solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Fluoro-6-iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-fluoro-6-iodo-N,N-dimethylbenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
2-Fluoro-N,N-dimethylbenzamide: Lacks the iodine atom, which may result in different reactivity and applications.
6-Iodo-N,N-dimethylbenzamide: Lacks the fluorine atom, potentially affecting its chemical properties and biological activity.
2-Chloro-6-iodo-N,N-dimethylbenzamide: Substitutes chlorine for fluorine, which can alter its reactivity and interactions.
Uniqueness
2-Fluoro-6-iodo-N,N-dimethylbenzamide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents can confer distinct chemical properties, such as increased reactivity in substitution and coupling reactions, as well as potential biological activity.
特性
IUPAC Name |
2-fluoro-6-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCBGFDTCIMGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















